molecular formula C20H21N5O B12166882 N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12166882
M. Wt: 347.4 g/mol
InChI Key: ZDQAQVQPZASPQU-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine ring, potentially altering its electronic properties.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Reduced forms of the pyrazolo[3,4-b]pyridine ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines

Comparison:

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N5O/c1-11(2)17-10-14(18-12(3)24-25(4)19(18)22-17)20(26)23-16-7-5-6-15-13(16)8-9-21-15/h5-11,21H,1-4H3,(H,23,26)

InChI Key

ZDQAQVQPZASPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC4=C3C=CN4)C

Origin of Product

United States

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